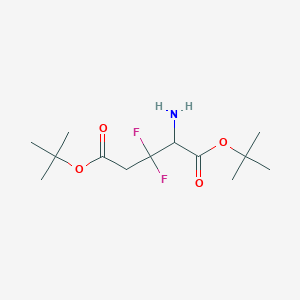
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C13H23F2NO4 It is a derivative of glutamic acid, where the hydrogen atoms on the gamma carbon are replaced by fluorine atoms, and the carboxyl groups are esterified with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester typically involves the esterification of DL-Glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where DL-Glutamic acid is reacted with excess tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutarate.
Reduction: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutamate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The ester groups may be hydrolyzed to release the active form of the compound, which can then exert its effects on various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid di-tert-butyl ester: Similar structure but lacks the fluorine atoms.
DL-Glutamic acid: The parent compound without esterification or fluorination.
3,3-Difluoroglutamic acid: Similar fluorination but without ester groups.
Uniqueness
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is unique due to the combination of fluorine atoms and tert-butyl ester groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
139112-62-2 |
|---|---|
Molecular Formula |
C13H23F2NO4 |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
ditert-butyl 2-amino-3,3-difluoropentanedioate |
InChI |
InChI=1S/C13H23F2NO4/c1-11(2,3)19-8(17)7-13(14,15)9(16)10(18)20-12(4,5)6/h9H,7,16H2,1-6H3 |
InChI Key |
AJNNGTWMYIGNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(C(=O)OC(C)(C)C)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


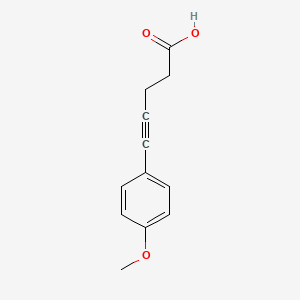
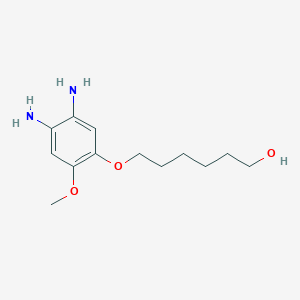
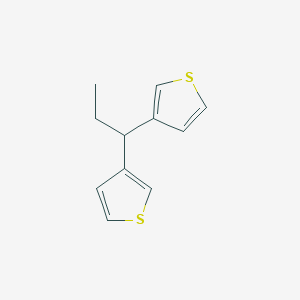
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
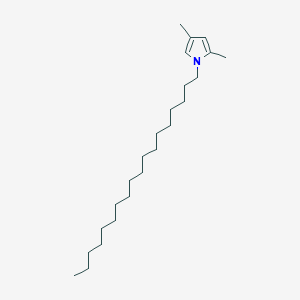
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
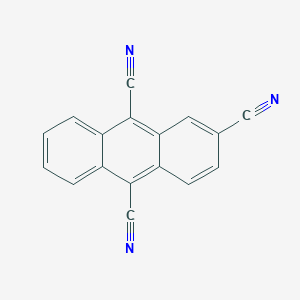
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
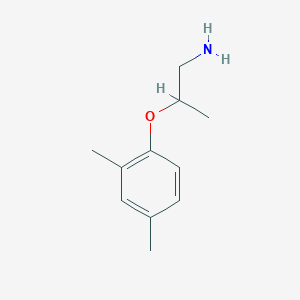
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
